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molecular formula C11H11NO3 B3352265 methyl (5-hydroxy-1H-indol-1-yl)acetate CAS No. 445490-34-6

methyl (5-hydroxy-1H-indol-1-yl)acetate

Cat. No. B3352265
M. Wt: 205.21 g/mol
InChI Key: XNSGCNDMVQXGPC-UHFFFAOYSA-N
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Patent
US07244763B2

Procedure details

Compound 72A (18.9 g, 64 mmol) was dissolved in 100 ml 1:1 ethyl acetate/ethanol. 200 mg 10% Pd/C was added followed by purging with hydrogen. The reaction was stirred vigorously under balloon pressure for 16 h. The reaction was filtered through Celite® and concentrated to an oil which was filtered through 0.45 uM filter to give a pale yellow oil which crystallized on standing. MS m/z 206 (M+1).
Name
Compound 72A
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([O:14]CC3C=CC=CC=3)=[CH:11][CH:12]=2)[CH:7]=[CH:6]1>C(OCC)(=O)C.C(O)C.[Pd]>[CH3:1][O:2][C:3](=[O:22])[CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([OH:14])=[CH:11][CH:12]=2)[CH:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Compound 72A
Quantity
18.9 g
Type
reactant
Smiles
COC(CN1C=CC2=CC(=CC=C12)OCC1=CC=CC=C1)=O
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred vigorously under balloon pressure for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by purging with hydrogen
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil which
FILTRATION
Type
FILTRATION
Details
was filtered through 0.45 uM
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(CN1C=CC2=CC(=CC=C12)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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